molecular formula C13H9BrN2O B7532613 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile

4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile

Cat. No.: B7532613
M. Wt: 289.13 g/mol
InChI Key: ZJDSNOCJBWYKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the TRPC3 channel, which is involved in calcium signaling in cells. BPOB has been used in various studies to investigate the role of TRPC3 in different physiological and pathological processes.

Mechanism of Action

4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a selective inhibitor of TRPC3 channels by binding to a specific site on the channel protein. It blocks the influx of calcium ions through the channel, which is essential for many cellular processes. This compound has been shown to have a high degree of selectivity for TRPC3 channels over other TRP channels, which makes it a valuable tool for studying the function of these channels in different cell types.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit smooth muscle cell proliferation and migration, which are important processes in cardiovascular diseases such as atherosclerosis. This compound has also been shown to reduce neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of TRPC3 channels, which allows for the specific investigation of the function of these channels in different cell types. This compound has also been shown to have low toxicity and good stability, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research using 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile. One area of interest is the role of TRPC3 channels in the development and progression of cardiovascular diseases, such as hypertension and heart failure. This compound could be used to investigate the potential therapeutic benefits of targeting TRPC3 channels in these conditions. Another area of interest is the role of TRPC3 channels in neuronal function and neurodegenerative diseases. This compound could be used to investigate the potential of TRPC3 inhibition as a therapeutic strategy for these conditions. Additionally, further studies could investigate the potential of this compound as a tool for cancer therapy, either alone or in combination with other treatments.

Synthesis Methods

4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The reaction conditions and purification methods used in the synthesis have been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile has been extensively used in scientific research to study the function of TRPC3 channels in different cellular processes. It has been shown to inhibit TRPC3-mediated calcium influx in various cell types, including smooth muscle cells, neurons, and immune cells. This compound has also been used to investigate the role of TRPC3 channels in cardiovascular diseases, neurodegenerative disorders, and cancer.

Properties

IUPAC Name

4-[(2-bromopyridin-3-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-13-12(2-1-7-16-13)17-9-11-5-3-10(8-15)4-6-11/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDSNOCJBWYKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.